1-fluoro-2-isocyanato-3-methylbenzene
Description
1-Fluoro-2-isocyanato-3-methylbenzene is a fluorinated aromatic compound featuring an isocyanate (-NCO) group at position 2, a fluorine atom at position 1, and a methyl (-CH₃) substituent at position 3 on the benzene ring. This trifunctional structure imparts unique reactivity and physicochemical properties, making it valuable in organic synthesis, agrochemicals, and polymer chemistry.
Properties
CAS No. |
1322089-89-3 |
|---|---|
Molecular Formula |
C8H6FNO |
Molecular Weight |
151.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Fluoro-2-isocyanato-3-methylbenzene can be synthesized through the reaction of 3-fluoro-2-methylaniline with triphosgene in the presence of sodium bicarbonate in dichloromethane (DCM) at 0°C . The reaction proceeds as follows:
- Dissolve 3-fluoro-2-methylaniline in DCM under an argon atmosphere.
- Cool the solution to 0°C and add aqueous saturated sodium bicarbonate.
- Add triphosgene to the reaction mixture and stir at 0°C for 1 hour.
- Extract the product with DCM, dry over magnesium sulfate, and remove the solvent under reduced pressure to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-isocyanato-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The fluorine atom on the benzene ring makes the compound more reactive towards electrophiles, facilitating substitution reactions.
Nucleophilic Addition: The isocyanate group can react with nucleophiles, such as amines and alcohols, to form ureas and carbamates, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Nucleophilic Addition: Reagents include primary and secondary amines, alcohols, and water.
Major Products
EAS Reactions: Substituted benzene derivatives, such as halogenated or nitrated products.
Nucleophilic Addition Reactions: Ureas, carbamates, and other derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
1-Fluoro-2-isocyanato-3-methylbenzene serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex organic molecules. The compound can undergo electrophilic aromatic substitution due to the presence of both electron-withdrawing fluorine and isocyanate groups, which enhances its reactivity.
Reactions and Mechanism
The compound can participate in several key reactions:
- Electrophilic Aromatic Substitution : It can react with halogens and nitrating agents.
- Nucleophilic Addition : The isocyanate group reacts with nucleophiles like amines and alcohols to form ureas and carbamates.
- Oxidation and Reduction : The methyl group can be oxidized or reduced, allowing further functionalization of the compound.
Biological Applications
Modification of Biomolecules
In biological research, this compound can be used to modify biomolecules such as proteins and peptides. The formation of stable urea or carbamate linkages allows for the alteration of biological properties, which can be beneficial in drug design and protein engineering.
Medicinal Chemistry
Precursor for Drug Development
Research is ongoing into the potential of this compound as a precursor for pharmaceuticals. Its reactivity makes it suitable for synthesizing compounds with anti-inflammatory and anticancer properties. The ability to modify existing drugs or create new therapeutic agents highlights its significance in medicinal chemistry.
Industrial Applications
Production of Polymers and Coatings
In industrial settings, this compound is utilized in the production of polymers and coatings. Its reactivity with nucleophiles is exploited to create durable materials that possess desirable physical properties. This application is particularly relevant in the manufacture of protective coatings that require high stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 1-fluoro-2-isocyanato-3-methylbenzene involves its reactivity towards nucleophiles and electrophiles:
Nucleophilic Addition: The isocyanate group reacts with nucleophiles to form stable adducts, such as ureas and carbamates.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring activates the compound towards electrophilic attack, facilitating substitution reactions.
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and stability of aromatic isocyanates are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Boiling Point and Solubility : Fluorinated isocyanates (e.g., 1-fluoro derivatives) typically have lower boiling points and higher volatility compared to iodo or methoxy analogs. For example, 1-fluoro-3-iodo-2-methylbenzene (b.p. ~250°C) is less volatile than the target compound .
- Density : The density of this compound is estimated to be ~1.3 g/cm³, intermediate between lighter methoxy derivatives (~1.1 g/cm³) and heavier iodo analogs (~1.8 g/cm³) .
Q & A
Q. What are the standard synthetic routes for preparing 1-fluoro-2-isocyanato-3-methylbenzene, and what experimental conditions are critical for high yield and purity?
- Methodological Answer : The compound is typically synthesized via phosgenation of the corresponding amine precursor, 3-methyl-2-fluoroaniline. The reaction involves:
- Reagents : Phosgene (COCl₂) or safer alternatives like triphosgene in an inert solvent (e.g., dichloromethane or toluene).
- Conditions : Maintain low temperatures (0–5°C) to suppress side reactions (e.g., hydrolysis of the isocyanate group) .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
- Key Challenges : Moisture exclusion (isocyanates hydrolyze to amines) and phosgene handling (toxicity requires closed systems and scrubbing) .
Q. Example Reaction Setup :
| Parameter | Value/Range |
|---|---|
| Temperature | 0–5°C |
| Solvent | Anhydrous DCM |
| Molar Ratio (Amine:COCl₂) | 1:1.1 |
| Reaction Time | 2–4 hours |
Q. Which analytical techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.5 ppm) and methyl group (δ ~2.3 ppm, singlet).
- ¹³C NMR : Isocyanate carbon (δ ~125–135 ppm), aromatic carbons (δ 110–150 ppm) .
- FT-IR : Confirm isocyanate group (sharp ~2270 cm⁻¹ stretch) and absence of amine N-H (~3300 cm⁻¹) .
- HPLC-MS : Monitor purity (retention time) and molecular ion ([M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How can researchers mitigate the reactivity challenges of the isocyanate group during derivatization or functionalization reactions?
- Methodological Answer : The isocyanate group (-NCO) reacts readily with nucleophiles (amines, alcohols) but is sensitive to moisture and heat. Strategies include:
- Inert Atmosphere : Use Schlenk lines or gloveboxes for moisture-sensitive reactions .
- Solvent Selection : Anhydrous solvents (e.g., THF, DMF) with molecular sieves.
- Kinetic Control : Perform reactions at low temperatures (e.g., -20°C) to favor mono-adduct formation over oligomerization .
- Side Reaction Mitigation : Add scavengers (e.g., triethylamine) to neutralize HCl byproducts in urethane/urea syntheses .
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The fluorine and methyl groups influence electronic and steric effects:
- Electrophilic Aromatic Substitution :
- Nitration : Fluorine directs meta to itself, while methyl directs ortho/para. Competitive directing requires DFT modeling to predict dominant pathways .
- Halogenation : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity at the least hindered position .
- Experimental Validation :
- Isotopic Labeling : Use ¹⁸O or deuterated analogs to track reaction pathways.
- Competition Experiments : Compare yields under varying conditions (e.g., solvent polarity, temperature) .
Q. How do steric and electronic effects of the fluorine and methyl substituents impact the compound’s stability in long-term storage?
- Methodological Answer :
- Stability Studies :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (typically >150°C for aryl isocyanates) .
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks; monitor purity via HPLC .
- Stabilization Methods :
- Additives : Include radical scavengers (e.g., BHT) to prevent oligomerization.
- Packaging : Use amber vials under nitrogen to block UV light and moisture .
Data Contradictions and Resolution
Q. Conflicting reports exist on the compound’s solubility in polar solvents. How should researchers resolve this?
- Methodological Answer :
- Systematic Solubility Testing : Prepare saturated solutions in solvents (e.g., DMSO, acetone, ethanol) at 25°C; quantify via gravimetric analysis or UV-Vis .
- Computational Prediction : Use COSMO-RS or Hansen solubility parameters to model solvent compatibility .
Research Gaps and Future Directions
- Unanswered Question : Role of fluorine in modulating the isocyanate group’s electrophilicity.
- Proposed Methodology :
- DFT Calculations : Compare Fukui indices of fluorine-substituted vs. unsubstituted analogs .
- Kinetic Studies : Measure reaction rates with model nucleophiles (e.g., benzylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
